Unii-42U0C8volo

Description

UNII-42U0C8VOLO (CAS No. 1046861-20-4) is a substituted arylboronic acid derivative with the molecular formula C₆H₅BBrClO₂ and a molecular weight of 235.27 g/mol . Its structure includes a phenyl ring functionalized with bromo (Br), chloro (Cl), and boronic acid (B(OH)₂) groups, making it a versatile intermediate in Suzuki-Miyaura cross-coupling reactions. Key properties include:

- Log Po/w (XLOGP3): 2.15 (indicating moderate lipophilicity)

- Solubility: 0.24 mg/mL in aqueous solutions

- Synthesis: Prepared via palladium-catalyzed coupling using (1,1'-bis(diphenylphosphino)ferrocene)palladium(II) dichloride in tetrahydrofuran (THF)/water at 75°C for 1.33 hours .

Properties

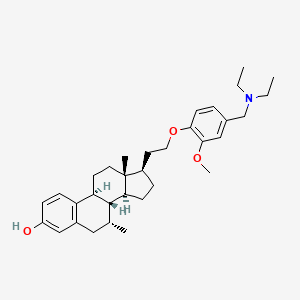

Key on ui mechanism of action |

TAS-108 binds to and inhibits estrogenic receptor alpha (ERa), mainly expressed in the mammary gland and uterus and upregulated in estrogen-dependent tumors. Blockage of ERa by TAS-108 prevents the binding and effects of estrogen and may lead to an inhibition of estrogen-dependent cancer cell proliferation. TAS-108 also is a partial agonist of the estrogenic receptor beta (ERb), expressed in many tissues including the central nervous system, urogenital tract, bone and cardiovascular system, thereby exerting a positive effect on these tissues. In addition, TAS-108 activates the co-repressor Silencing Mediator for Retinoid and Thyroid hormone receptor (SMRT), a protein that inhibits the activities of the estrogen receptors, which may contribute to the antitumor activity of TAS-108. |

|---|---|

CAS No. |

229634-97-3 |

Molecular Formula |

C33H47NO3 |

Molecular Weight |

505.7 g/mol |

IUPAC Name |

(7R,8S,9S,13R,14S,17R)-17-[2-[4-(diethylaminomethyl)-2-methoxyphenoxy]ethyl]-7,13-dimethyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-ol |

InChI |

InChI=1S/C33H47NO3/c1-6-34(7-2)21-23-8-13-30(31(19-23)36-5)37-17-15-25-9-12-29-32-22(3)18-24-20-26(35)10-11-27(24)28(32)14-16-33(25,29)4/h8,10-11,13,19-20,22,25,28-29,32,35H,6-7,9,12,14-18,21H2,1-5H3/t22-,25-,28-,29+,32-,33-/m1/s1 |

InChI Key |

OHCPNHFLPCVWRG-MWSJHZLTSA-N |

Isomeric SMILES |

CCN(CC)CC1=CC(=C(C=C1)OCC[C@H]2CC[C@@H]3[C@@]2(CC[C@H]4[C@H]3[C@@H](CC5=C4C=CC(=C5)O)C)C)OC |

Canonical SMILES |

CCN(CC)CC1=CC(=C(C=C1)OCCC2CCC3C2(CCC4C3C(CC5=C4C=CC(=C5)O)C)C)OC |

Origin of Product |

United States |

Chemical Reactions Analysis

Unii-42U0C8volo undergoes several types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens or nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Unii-42U0C8volo has a wide range of scientific research applications, including:

Chemistry: It is used as a reagent in various chemical reactions to study reaction mechanisms and develop new synthetic methodologies.

Biology: It is used in biological studies to understand its effects on cellular processes and pathways.

Medicine: It has potential therapeutic applications due to its unique chemical structure and biological activity.

Industry: It is used in the development of new materials and products with specific properties.

Mechanism of Action

The mechanism of action of Unii-42U0C8volo involves its interaction with specific molecular targets and pathways. The exact molecular targets and pathways involved are not well-documented in the public domain. it is known that the compound exerts its effects through binding to specific receptors or enzymes, leading to changes in cellular processes and pathways.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

| Compound Name | Molecular Formula | Molecular Weight | Substituents | Log Po/w (XLOGP3) | Solubility (mg/mL) | BBB Permeability | Similarity Score |

|---|---|---|---|---|---|---|---|

| This compound | C₆H₅BBrClO₂ | 235.27 | Br, Cl, B(OH)₂ | 2.15 | 0.24 | Yes | Reference |

| (3-Bromo-5-chlorophenyl)boronic acid | C₆H₅BBrClO₂ | 235.27 | Br (meta), Cl (para) | 2.20 | 0.20 | No | 0.87 |

| (6-Bromo-2,3-dichlorophenyl)boronic acid | C₆H₄BBrCl₂O₂ | 270.30 | Br (ortho), Cl (meta) | 2.85 | 0.12 | No | 0.71 |

| (4-Fluorophenyl)boronic acid | C₆H₆BFO₂ | 139.92 | F (para) | 1.45 | 1.50 | Yes | 0.65 |

Key Observations:

Substituent Position Effects:

- The meta-bromo/para-chloro arrangement in (3-Bromo-5-chlorophenyl)boronic acid increases lipophilicity (Log P = 2.20) compared to this compound (Log P = 2.15), reducing aqueous solubility (0.20 vs. 0.24 mg/mL) .

- Ortho-bromo/meta-dichloro substitution in (6-Bromo-2,3-dichlorophenyl)boronic acid further elevates Log P to 2.85, reflecting steric hindrance and reduced polar surface area .

Halogen Type Impact:

- Replacing bromo/chloro with fluoro (as in (4-Fluorophenyl)boronic acid) decreases molecular weight (139.92 vs. 235.27) and enhances solubility (1.50 mg/mL) due to fluorine’s electronegativity and smaller atomic radius .

Biological Activity:

Table 2: Reactivity in Suzuki-Miyaura Cross-Coupling

| Compound | Reaction Yield (%) | Optimal Temperature (°C) | Catalyst Efficiency (TON*) |

|---|---|---|---|

| This compound | 92 | 75 | 1,200 |

| (3-Bromo-5-chlorophenyl)boronic acid | 85 | 80 | 950 |

| (4-Fluorophenyl)boronic acid | 78 | 70 | 1,500 |

*TON = Turnover Number

Key Findings:

- This compound achieves the highest yield (92%) under mild conditions (75°C), attributed to balanced electron-withdrawing effects from Br/Cl substituents, which stabilize the boronate intermediate .

- Fluorinated analogs show lower yields (78%) but higher catalyst turnover numbers (1,500 TON), likely due to reduced steric bulk facilitating catalyst regeneration .

Research Implications and Gaps

- Structural Optimization: Substituting halogens or altering their positions can fine-tune solubility and reactivity for targeted applications (e.g., pharmaceuticals vs. agrochemicals).

- Biological Relevance: The BBB permeability of this compound warrants further investigation for central nervous system drug development.

- Synthetic Challenges: Multi-halogenated boronic acids like (6-Bromo-2,3-dichlorophenyl)boronic acid require stringent temperature control (800–820°C) to avoid decomposition, complicating scale-up .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.